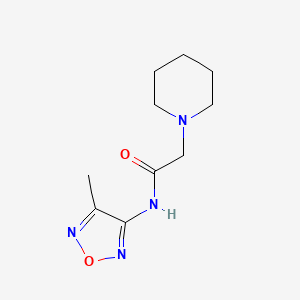

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-piperidinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-piperidinyl)acetamide is a compound of interest due to the oxadiazole and acetamide moieties in its structure. Oxadiazole derivatives are known for their wide range of biological activities, and incorporating these functionalities into compounds can yield potentially valuable pharmacological agents. The synthesis, molecular structure analysis, chemical reactions, and properties of such compounds are critical for understanding their potential applications in various fields of science and technology.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of N-substituted derivatives of oxadiazole can be achieved through the reaction of appropriate chlorides with carboxylates, followed by conversion into carbohydrazides, oxadiazoles, and finally reaction with different electrophiles in the presence of a weak base and polar aprotic solvent (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectral data. These techniques provide insights into the structural features, including the presence of functional groups and the overall framework of the molecule.

Chemical Reactions and Properties

Oxadiazole derivatives exhibit a range of chemical behaviors due to the presence of reactive moieties. For example, they can undergo nucleophilic substitution reactions, which are useful for further functionalization. These compounds are stable under various conditions, including acid or base environments, making them versatile intermediates for further chemical transformations.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their practical applications. These properties can influence the compound's behavior in biological systems or in material science applications.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are influenced by their functional groups. These compounds can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, which are important for their biological activities. Their reactivity with different chemical reagents can also be explored for synthetic applications.

Aplicaciones Científicas De Investigación

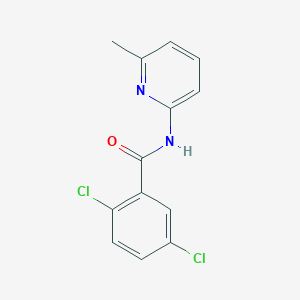

Synthesis and Antibacterial Activity

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-piperidinyl)acetamide and its derivatives have been extensively researched for their potential antibacterial properties. A notable study involved the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compound 8g, bearing a 2-methylphenyl group, emerged as the most active growth inhibitor against various bacterial strains, including Salmonella typhi and Escherichia coli, showcasing the compound's moderate inhibitory capabilities but significantly more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

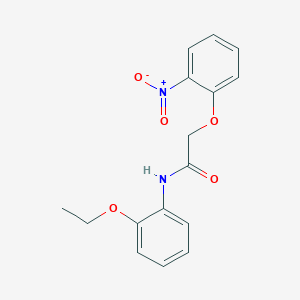

Antimicrobial and Enzyme Inhibition

Further research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed their moderate to significant antimicrobial activities. These compounds displayed varied inhibitory actions against both Gram-negative and Gram-positive bacteria, highlighting their potential as effective antimicrobial agents (Khalid et al., 2016).

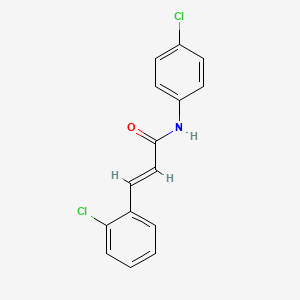

Pharmacological Evaluation

In addition to antimicrobial activities, certain 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, further supported by hemolytic activity studies. These investigations indicate the broad spectrum of biological activities possessed by derivatives, underscoring their significance in the development of new therapeutic agents (Nafeesa et al., 2017).

Synthesis and Luminescence Properties

An interesting avenue of research involves the synthesis of 1,3,4-oxadiazole acetamide derivatives and their complexes with Eu(III) and Tb(III). These studies have explored the luminescence properties of the compounds, demonstrating their potential applications in the development of new materials with unique optical properties. The complexes with Eu(III) exhibited higher fluorescence intensities compared to those with Tb(III), suggesting their potential use in various luminescent applications (Zhang et al., 2015).

Propiedades

IUPAC Name |

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-8-10(13-16-12-8)11-9(15)7-14-5-3-2-4-6-14/h2-7H2,1H3,(H,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIWEQJKUBSTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)CN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)